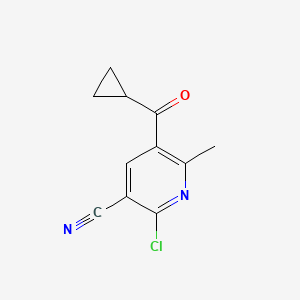
2-Chloro-5-(cyclopropanecarbonyl)-6-methylnicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(cyclopropanecarbonyl)-6-methylnicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles. This compound is characterized by the presence of a chloro group, a cyclopropanecarbonyl group, and a methylnicotinonitrile moiety. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(cyclopropanecarbonyl)-6-methylnicotinonitrile typically involves multiple steps. One common method starts with the chlorination of 2-chlorobenzoic acid using thionyl chloride in the presence of pyridine to form 2-chlorobenzoyl chloride This intermediate is then reacted with cyclopropanecarbonyl chloride under controlled conditions to introduce the cyclopropanecarbonyl group
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反应分析
Types of Reactions
2-Chloro-5-(cyclopropanecarbonyl)-6-methylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the nitrile group.
Substitution: Sodium methoxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Chloro-5-(cyclopropanecarbonyl)-6-methylnicotinonitrile is used in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies on its biological activity and potential as a pharmaceutical intermediate.
Medicine: Research on its potential therapeutic effects and drug development.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-Chloro-5-(cyclopropanecarbonyl)-6-methylnicotinonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved include nucleophilic aromatic substitution and other electrophilic reactions .
相似化合物的比较
Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: Used in the synthesis of pharmaceutical compounds and neonicotinoid insecticides.
2-Chloro-5-nitrophenol: Known for its use in the degradation studies and environmental research.
Uniqueness
2-Chloro-5-(cyclopropanecarbonyl)-6-methylnicotinonitrile is unique due to the presence of the cyclopropanecarbonyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
属性
分子式 |
C11H9ClN2O |
|---|---|
分子量 |
220.65 g/mol |
IUPAC 名称 |
2-chloro-5-(cyclopropanecarbonyl)-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C11H9ClN2O/c1-6-9(10(15)7-2-3-7)4-8(5-13)11(12)14-6/h4,7H,2-3H2,1H3 |
InChI 键 |
UYOSBEVPPQWNOD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C(=N1)Cl)C#N)C(=O)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


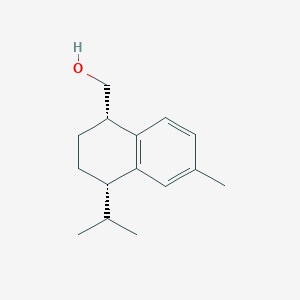
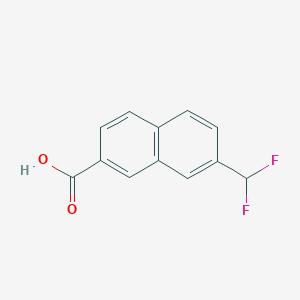

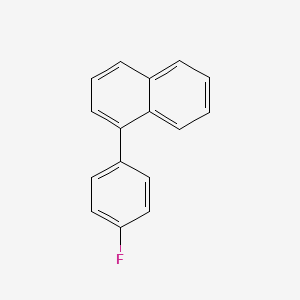
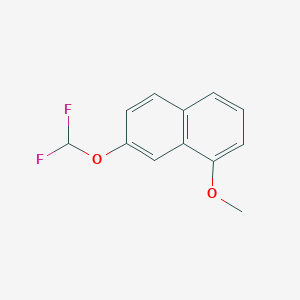
![6-Ethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11883183.png)
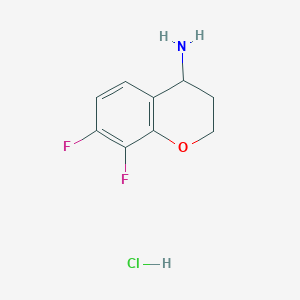
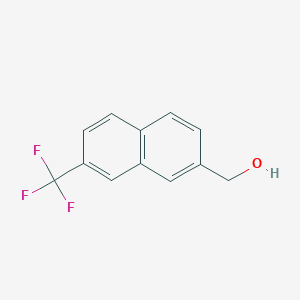





![[1-(CyclohexYl-Methyl)-1,4-Diazepan-6-Yl]Methanol](/img/structure/B11883218.png)
